3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Beschreibung
3-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound featuring a 2-azaspiro[3.3]heptan-1-one core fused to a 1-methylpyrazole substituent at the 3-position. Its molecular formula is C₁₁H₁₄N₃O, with a monoisotopic mass of 204.114 Da (estimated). The compound’s InChIKey is PWYBOGSHKJBUDX-UHFFFAOYSA-N, and its CAS registry number is 1803590-68-2 .
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-6-7(5-11-13)8-10(3-2-4-10)9(14)12-8/h5-6,8H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBOGSHKJBUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another approach includes the reaction of substituted aromatic amines with appropriate aldehydes in ethanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives and spiro compounds.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Physicochemical Properties
- Pyridine analog : Predicted collision cross-section (CCS) values for adducts include 141.1 Ų for [M+H]⁺ and 138.7 Ų for [M-H]⁻, suggesting moderate polarity .
- Fluorophenyl analog : Higher molecular weight (205.09 Da) due to fluorine substitution, which typically enhances membrane permeability .
- Parent core (2-azaspiro[3.3]heptan-1-one) : Molecular weight 111.14 Da , serving as a scaffold for derivatization .
Biologische Aktivität
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound is characterized by a spirocyclic structure that combines a pyrazole moiety with an azaspiro framework. Its molecular formula is , and it is often referred to by its CAS number 1803590-68-2.
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activities, particularly against flaviviruses like Dengue virus (DENV). The mechanism often involves the inhibition of host kinases that are crucial for viral replication. For instance, inhibitors targeting AAK1 and GAK have shown promise in preclinical models, suggesting that this compound may share similar pathways for antiviral efficacy .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated significant cytotoxic effects against human cancer cells, highlighting its potential as a lead compound for further development .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions such as Alzheimer's disease. The modulation of neuroinflammatory pathways presents an exciting avenue for therapeutic application .
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of specific kinases involved in viral replication and cancer progression.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses, thereby protecting neuronal cells from damage.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced viability and increased cell death.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Dengue Virus Infection : A study demonstrated that similar azaspiro compounds effectively reduced viral load in infected human dendritic cells, supporting the hypothesis that this compound could have comparable effects .
- Cancer Cell Lines : In vitro testing showed that derivatives of this compound caused significant reductions in proliferation rates of breast and lung cancer cell lines, indicating potential for further development as an anticancer agent .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one?
Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step functionalization of spiro[3.3]heptane scaffolds. Key steps include:
- Pyrazole coupling : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a spiro[3.3]heptane precursor under Dean-Stark conditions to form the azaspiro core .
- Oxidation/cyclization : Using chloranil in refluxing xylene (10–30 hours) to dehydrogenate intermediates, followed by NaOH wash and recrystallization (methanol) for purification .
- Catalytic optimization : Employing Pd-mediated cross-coupling for regioselective pyrazole attachment, as seen in analogous spiro compounds .
Q. How is the compound’s structure validated post-synthesis?
Methodological Answer: Structural confirmation involves:
Q. What preliminary biological assays are applicable for this compound?
Methodological Answer: Initial screening focuses on:
- Enzyme inhibition : Testing against kinases or proteases (e.g., SARS-CoV-2 PLpro) using fluorescence-based assays with IC₅₀ determination .
- Cellular permeability : Caco-2 monolayer assays to assess logP and blood-brain barrier penetration potential .
- In vitro toxicity : MTT assays in HEK293 or HepG2 cells to establish cytotoxicity thresholds .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for coupling efficiency .
- Solvent effects : Replacing xylene with DMAc to enhance solubility of intermediates, reducing reaction time to <12 hours .
- Microwave-assisted synthesis : Shortening cyclization steps (e.g., 150°C, 30 minutes) to improve regioselectivity .
Q. How to resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer: Conflicting data (e.g., thermal motion vs. disorder) are addressed by:
- Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hirshfeld surface analysis : Identifying weak interactions (C–H···O) that may distort electron density maps .
- DFT benchmarking : Comparing experimental bond lengths/angles with gas-phase computational models (e.g., B3LYP/6-31G*) .
Q. How to design analogues for SAR studies targeting kinase inhibition?
Methodological Answer: Rational design involves:
- Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance binding to ATP pockets .
- Spiro ring expansion : Synthesizing 2-azaspiro[4.5]decane derivatives to probe steric effects .
- Bioisosteric replacement : Substituting the spiro carbonyl with sulfonamide to modulate solubility/logD .
Contradictions in Evidence
- CAS No. conflicts : lists CAS 1785336-14-2 for multiple compounds, suggesting potential database errors. Researchers should verify via independent sources (e.g., PubChem) .
- SHELX limitations : While widely used, SHELXL may struggle with severe disorder; alternative software (e.g., OLEX2) is recommended for complex cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
